5-Bromo-2-chloropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl fluoride typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine followed by sulfonylation with sulfuryl fluoride. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and sulfonylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction using anhydrous potassium fluoride.
Scientific Research Applications
5-Bromo-2-chloropyridine-3-sulfonyl fluoride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A closely related compound used in similar applications.
5-Bromo-2-fluoropyridine: Another derivative used in halogen-exchange reactions.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Used in Suzuki coupling reactions.
Uniqueness
5-Bromo-2-chloropyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and makes it particularly useful in the study of enzyme inhibition and protein labeling. This sets it apart from other pyridine derivatives that may lack this functional group.
Properties
Molecular Formula |
C5H2BrClFNO2S |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H |
InChI Key |
ZYXYTHCGJKXWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.